2-(2-Fluorophenyl)piperazine
Overview
Description
2-(2-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor .
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported to show inhibitory activity against α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-amylase could potentially influence the breakdown of carbohydrates, thereby affecting glucose levels in the body .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical reactions it participates in. For example, its inhibitory activity against α-amylase could potentially influence cellular metabolism, particularly in cells that heavily rely on glucose for energy
Molecular Mechanism
It is known that the compound can inhibit α-amylase, suggesting that it may bind to this enzyme and prevent it from catalyzing the breakdown of carbohydrates
Metabolic Pathways
Given its inhibitory activity against α-amylase, it may be involved in carbohydrate metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazines.
Scientific Research Applications
2-(2-Fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter systems.
Medicine: Investigated for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)piperazine involves its interaction with monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom on the 1-position of the phenyl ring.
1-(3-Fluorophenyl)piperazine: Fluorine atom on the 3-position of the phenyl ring.
1-(4-Fluorophenyl)piperazine: Fluorine atom on the 4-position of the phenyl ring.
Uniqueness: 2-(2-Fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The position of the fluorine atom can affect the compound’s binding affinity and selectivity for monoamine oxidase enzymes, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSZQAVDKFFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549452 | |
Record name | 2-(2-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137684-18-5 | |
Record name | 2-(2-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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